

Crystal structure and molecular geometry of 6-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloropyridine-2-carbonitrile

Cat. No.: B1360203

[Get Quote](#)

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of **6-Chloropyridine-2-carbonitrile**

Audience: Researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Abstract

6-Chloropyridine-2-carbonitrile is a pivotal heterocyclic building block in the synthesis of pharmaceutical and agrochemical compounds.^[1] A profound understanding of its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and solid-state properties, which are fundamental to drug design and materials science. This guide provides a detailed analysis of the molecular geometry and crystal structure of **6-Chloropyridine-2-carbonitrile**, elucidated by single-crystal X-ray diffraction. We will explore the intramolecular bond parameters, the planarity of the molecule, and the supramolecular architecture governed by a combination of hydrogen bonding and π -stacking interactions. Methodologies for structural determination and characterization are also detailed to provide a comprehensive framework for researchers.

Molecular Geometry and Conformation

The molecular structure of **6-Chloropyridine-2-carbonitrile** consists of a pyridine ring substituted with a chlorine atom at the C6 position and a nitrile group at the C2 position. The

molecule is fundamentally planar, a characteristic feature of aromatic systems.

Planarity

Single-crystal X-ray diffraction data reveals that the molecule is nearly perfectly planar. The root-mean-square (r.m.s.) deviation from the mean plane of all non-hydrogen atoms is a mere 0.0161 Å.^[1] This planarity is critical for facilitating the intermolecular interactions that define the crystal packing, particularly π -stacking.

Bond Lengths and Angles

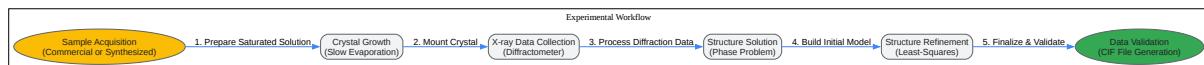
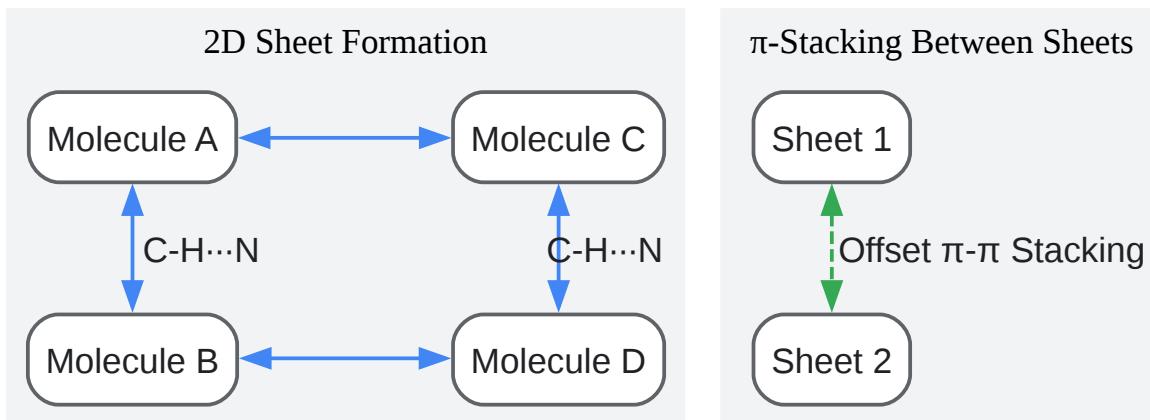


The intramolecular distances and angles conform to established values for substituted pyridine derivatives. The heterocyclic ring exhibits a slight wedge shape, a common feature resulting from the shorter C-N bonds compared to the C-C bonds within the aromatic ring.^[1] Key structural parameters are summarized below.

Table 1: Selected Bond Lengths for **6-Chloropyridine-2-carbonitrile**

Bond	Length (Å)	Source
C1-N2 (Nitrile C≡N)	1.138 (2)	[1] [2]
C6-N1 (Pyridine)	1.322 (1)	[1] [2]
C2-N1 (Pyridine)	1.349 (1)	[1] [2]
Average Ring C-C	1.391 (5)	[2]

Note: Atom numbering corresponds to the published crystallographic data.

The nitrile C≡N bond length of 1.138 (2) Å is consistent with that observed in related cyanopyridine compounds.^[1] The C-N bond lengths within the pyridine ring, 1.322 (1) Å and 1.349 (1) Å, are shorter than the average C-C bond length of 1.391 (5) Å, which is typical for nitrogen-containing heterocycles.^[2]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π -stacking, C—H...Nnitrile and C—H...Npyridine interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- To cite this document: BenchChem. [Crystal structure and molecular geometry of 6-Chloropyridine-2-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360203#crystal-structure-and-molecular-geometry-of-6-chloropyridine-2-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com